molecular formula C15H22O3 B2413579 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one CAS No. 1172094-65-3

6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

Cat. No.: B2413579
CAS No.: 1172094-65-3
M. Wt: 250.338
InChI Key: VXPARNCTMSWSHF-UHFFFAOYSA-N
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Description

6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is a novel sesquiterpenoid compound isolated from the culture broth of the fungus Penicillium species SS080624SCf1. This compound was discovered during a screening program for new metabolites from tunicate-derived fungi. It has shown promising results in preclinical studies, particularly in its cytotoxicity against certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is primarily obtained through the fermentation of the Penicillium species SS080624SCf1. The culture broth is subjected to various extraction and purification processes to isolate the compound. The structure of JBIR 27 was determined using extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .

Industrial Production Methods: Currently, the production of this compound is limited to laboratory-scale fermentation processes. The industrial-scale production methods are still under development, focusing on optimizing the fermentation conditions and improving the yield of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its mechanism of action.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs .

Scientific Research Applications

6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one has several scientific research applications, including:

    Chemistry: Used as a model compound for studying sesquiterpenoid biosynthesis and for developing new synthetic methodologies.

    Biology: Investigated for its cytotoxic effects on various cancer cell lines, making it a potential candidate for anticancer drug development.

    Medicine: Explored for its antimicrobial properties, particularly against antibiotic-resistant bacterial strains.

Mechanism of Action

The mechanism of action of 6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one involves its interaction with specific molecular targets within the cell. It has been shown to inhibit the growth of certain cancer cells by inducing apoptosis (programmed cell death). The compound likely interacts with cellular pathways involved in cell cycle regulation and apoptosis, although the exact molecular targets are still under investigation .

Comparison with Similar Compounds

6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one is unique among sesquiterpenoids due to its specific structure and biological activity. Similar compounds include:

    Sporogen-AO1: Another sesquiterpenoid isolated from the same Penicillium species, known for its cytotoxic properties.

    Phomenone: A related compound with similar structural features but different biological activities.

    Petasol: Another sesquiterpenoid with antimicrobial properties

This compound stands out due to its unique combination of cytotoxic and antimicrobial activities, making it a promising candidate for further research and development.

Properties

IUPAC Name

6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)12-7-15(8-16)10(3)13(17)5-4-11(15)6-14(12)18/h6,10,12-13,16-17H,1,4-5,7-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPARNCTMSWSHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2=CC(=O)C(CC12CO)C(=C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 2
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 3
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 4
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 5
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Reactant of Route 6
6-hydroxy-4a-(hydroxymethyl)-5-methyl-3-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

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